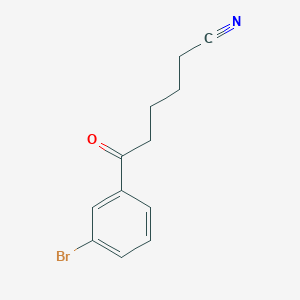

6-(3-Bromophenyl)-6-Oxohexanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3-bromophenyl)-6-oxohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c13-11-6-4-5-10(9-11)12(15)7-2-1-3-8-14/h4-6,9H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTLGIJCGDBFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642198 | |

| Record name | 6-(3-Bromophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-64-7 | |

| Record name | 3-Bromo-ε-oxobenzenehexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-Bromophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 3 Bromophenyl 6 Oxohexanenitrile

Retrosynthetic Analysis of the Molecular Architecture

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing a target molecule into simpler, commercially available starting materials. For 6-(3-Bromophenyl)-6-Oxohexanenitrile, the most logical disconnection is at the carbon-carbon bond between the carbonyl group and the 3-bromophenyl ring. This disconnection simplifies the molecule into two key synthons: a 3-bromophenyl acyl cation and a 5-cyanopentyl anion.

The corresponding synthetic equivalents for these synthons would be a 3-bromophenyl organometallic reagent (such as a Grignard or organolithium reagent) and a nitrile-containing electrophile. This leads to the identification of adiponitrile or a related six-carbon dinitrile derivative as a plausible starting material for the aliphatic portion of the molecule. The retrosynthetic pathway is outlined below:

Retrosynthetic Scheme for this compound

| Target Molecule | Disconnection | Synthons & Synthetic Equivalents |

| This compound | C-C bond adjacent to the carbonyl group | Synthon 1: 3-bromophenyl acyl cationSynthetic Equivalent 1: 3-bromophenyl magnesium bromide (Grignard reagent) or 3-bromophenyllithium (Organolithium reagent)Synthon 2: 5-cyanopentyl anionSynthetic Equivalent 2: Adiponitrile (NC(CH₂)₄CN) |

This analysis suggests that a primary route to the target molecule involves the reaction of an organometallic species derived from 3-bromobenzene with a suitable six-carbon nitrile precursor.

Forward Synthesis Approaches via Nitrile Chemistry

Based on the retrosynthetic analysis, the forward synthesis of this compound can be achieved through the addition of an organometallic reagent to a nitrile, followed by hydrolysis.

The reaction of Grignard and organolithium reagents with nitriles is a well-established method for the synthesis of ketones. organicchemistrytutor.comchemistrysteps.com This reaction proceeds via a nucleophilic addition to the polar carbon-nitrogen triple bond. chemistrysteps.comchemistrysteps.com

Grignard reagents (R-MgX) are potent nucleophiles that readily attack the electrophilic carbon of a nitrile. organicchemistrytutor.com The reaction with a nitrile, such as adiponitrile, would proceed to form an imine intermediate after the initial addition. masterorganicchemistry.comlibretexts.orglibretexts.org This intermediate is then hydrolyzed in a subsequent aqueous workup step to yield the final ketone. masterorganicchemistry.comjove.com A key advantage of this method is that the reaction typically stops after a single addition, as the resulting negatively charged imine intermediate is unreactive towards further nucleophilic attack by the Grignard reagent. organicchemistrytutor.comchemistrysteps.com

Similar to Grignard reagents, organolithium reagents (R-Li) are also effective for the conversion of nitriles to ketones. chemistrysteps.comchemistrysteps.com The mechanism is analogous, involving the nucleophilic addition of the organolithium reagent to the nitrile to form a stable imine anion, which is then hydrolyzed to the ketone. chemistrysteps.com Organolithium reagents are generally more reactive than their Grignard counterparts.

Comparison of Organometallic Reagents for Ketone Synthesis from Nitriles

| Feature | Grignard Reagents (R-MgX) | Organolithium Reagents (R-Li) |

| Reactivity | Strong nucleophiles | Generally more reactive than Grignard reagents |

| Mechanism | Nucleophilic addition to form an imine salt, followed by hydrolysis | Nucleophilic addition to form an imine salt, followed by hydrolysis chemistrysteps.com |

| Selectivity | Good; single addition is favored organicchemistrytutor.com | Good; single addition is favored chemistrysteps.com |

| Reaction Conditions | Typically requires an ether solvent (e.g., diethyl ether, THF) | Often used in hydrocarbon or ether solvents |

The mechanism for the formation of a ketone from a nitrile using an organometallic reagent can be broken down into two main stages: the formation of the imine intermediate and its subsequent hydrolysis.

Stage 1: Formation of the Imine Intermediate

Nucleophilic Attack: The nucleophilic carbon of the organometallic reagent (either Grignard or organolithium) adds to the electrophilic carbon of the nitrile's C≡N triple bond.

Formation of Imine Salt: The electrons from the triple bond move to the nitrogen atom, creating a negatively charged imine salt intermediate. organicchemistrytutor.com This species is stable and does not react further with the organometallic reagent. chemistrysteps.com

Stage 2: Hydrolysis of the Imine to a Ketone

Protonation: An aqueous acid workup is introduced, and the negatively charged nitrogen of the imine salt is protonated to form a neutral imine. masterorganicchemistry.comjove.com

Further Protonation: The nitrogen of the imine is then protonated by the acid to form a positively charged iminium ion, which activates the carbon for nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the iminium carbon. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxygen to the nitrogen, forming a hemiaminal intermediate.

Elimination of Ammonia: The nitrogen is protonated again to become a good leaving group (ammonia), which is then eliminated, forming a protonated carbonyl group. masterorganicchemistry.com

Deprotonation: Finally, deprotonation of the carbonyl oxygen yields the ketone product. masterorganicchemistry.com

The key precursor for the synthesis of this compound is a six-carbon chain with a nitrile group at one end, such as adiponitrile. Adiponitrile is a commodity chemical, and several industrial methods have been developed for its synthesis.

One of the early industrial methods for producing adiponitrile involved the reaction of 1,4-dichloro-2-butene with sodium cyanide, followed by hydrogenation. wikipedia.org Another method is the dehydration of the diamide of adipic acid. wikipedia.orglookchem.com

More modern and widely used industrial processes include:

Hydrocyanation of Butadiene: This nickel-catalyzed process involves the addition of two molecules of hydrogen cyanide to butadiene. wikipedia.org

Hydrodimerization of Acrylonitrile: An electrochemical process where two molecules of acrylonitrile are coupled to form adiponitrile. wikipedia.org

For laboratory-scale synthesis, adiponitrile can also be prepared from adipic acid by dehydration of the corresponding diamide. wikipedia.orglookchem.com

Summary of Adiponitrile Synthesis Methods

| Method | Starting Materials | Key Features |

| From Adipic Acid | Adipic acid, Ammonia | Involves dehydration of the diamide intermediate, can be done in liquid or gas phase wikipedia.orglookchem.com |

| From Butadiene (Indirect) | Butadiene, Chlorine, Sodium Cyanide | Involves chlorination to 1,4-dichlorobutene, followed by cyanation and hydrogenation wikipedia.org |

| From Butadiene (Direct) | Butadiene, Hydrogen Cyanide | Nickel-catalyzed hydrocyanation wikipedia.org |

| From Acrylonitrile | Acrylonitrile | Electrochemical hydrodimerization wikipedia.org |

Preparation of Nitrile Precursors to the 6-Oxohexanenitrile Core

Forward Synthesis Approaches via Ketone Chemistry

Alternative synthetic strategies can be devised by focusing on the ketone moiety as the central reactive site for building the target molecule. These "forward synthesis" approaches involve either attaching the nitrile-containing side chain to a pre-formed ketone scaffold or functionalizing a ketone intermediate that already possesses the full carbon backbone.

Introduction of the Nitrile Functionality to Ketone Scaffolds

One conceptual approach involves the C-C bond formation between a bromophenyl ketone precursor and a carbon chain that already contains the nitrile group. For instance, the enolate of 3'-bromoacetophenone could be generated using a strong base and then reacted as a nucleophile with a halo-substituted nitrile, such as 5-bromopentanenitrile, in an alkylation reaction. This would directly assemble the carbon skeleton of the target molecule.

Another sophisticated method for converting a ketone directly into a nitrile with the addition of one carbon atom involves the use of tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reagent allows for the efficient transformation of ketones into nitriles, bypassing the formation of an α-hydroxy group, which is characteristic of cyanohydrin formation. organic-chemistry.org This method could be applied to a precursor like 1-(3-bromophenyl)-5-oxopentanal to construct the final carbon of the chain and the nitrile group simultaneously.

Functionalization of Bromophenyl Ketone Intermediates

This strategy begins with a bromophenyl ketone that already has the required six-carbon chain, such as 1-(3-bromophenyl)hexan-1-one. The synthetic task then becomes the introduction of functionality at a specific position that can be converted to a nitrile.

Ketones can be halogenated at the α-position (the carbon atom adjacent to the carbonyl group) under acidic conditions. masterorganicchemistry.comwikipedia.org This reaction proceeds through an acid-catalyzed enol intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org The enol, which is the nucleophilic form of the ketone, attacks an electrophilic halogen, such as molecular bromine (Br₂). masterorganicchemistry.com

For a precursor like 1-(3-bromophenyl)hexan-1-one, α-bromination would occur at the C2 position. The reaction is typically carried out using bromine in an acidic solvent like acetic acid. libretexts.org The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the rate-determining step is the formation of the enol. libretexts.org

The general transformation is: Br(C₆H₄)COCH₂-(CH₂)₃CH₃ + Br₂ --[H⁺]--> Br(C₆H₄)COCH(Br)-(CH₂)₃CH₃ + HBr

The resulting α-bromoketone, 2-bromo-1-(3-bromophenyl)hexan-1-one, is a versatile synthetic intermediate. libretexts.orglibretexts.org The newly introduced bromine atom is a good leaving group and can be displaced by various nucleophiles. Subsequent reaction of this intermediate with a cyanide salt could, in principle, introduce the nitrile group at the C2 position via nucleophilic substitution, although this would lead to the isomeric product 2-cyano-1-(3-bromophenyl)hexan-1-one, not the target this compound. However, the α-bromination step itself is a key strategy for the functionalization of ketone intermediates. libretexts.org

Table 3: Conditions for Acid-Catalyzed Alpha-Bromination of Ketones | Component | Example Reagent/Condition | Purpose | Reference | | :--- | :--- | :--- | :--- | | Substrate | Enolizable Ketone (e.g., 1-(3-bromophenyl)hexan-1-one) | The molecule to be halogenated. | masterorganicchemistry.com | | Halogenating Agent | Bromine (Br₂) | Provides the electrophilic halogen for the reaction. | libretexts.org | | Catalyst/Solvent | Acetic Acid (AcOH) | Acts as both a solvent and an acid catalyst to promote enol formation. | masterorganicchemistry.comlibretexts.org | | Intermediate | Enol | The nucleophilic species that reacts with the halogen. masterorganicchemistry.comlibretexts.org | | Product | α-Bromoketone | A versatile intermediate for further synthetic transformations. libretexts.org |

Meerwein Reaction for Bromoketone Synthesis

The Meerwein arylation is a versatile carbon-carbon bond-forming reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a metal salt, such as a copper(I) or copper(II) salt. acs.orgwikipedia.org This reaction proceeds via a radical mechanism initiated by the reduction of the diazonium salt to an aryl radical. orgsyn.org For the synthesis of a precursor to this compound, a Meerwein-type bromoarylation can be envisioned.

A plausible synthetic route would involve the reaction of a 3-bromobenzenediazonium salt with a suitable unsaturated nitrile precursor, such as 5-hexenenitrile. The reaction would be catalyzed by a copper(I) or copper(II) bromide, which facilitates the formation of the 3-bromophenyl radical and its subsequent addition to the double bond of the alkene. The resulting radical intermediate would then be trapped by a bromide ion from the copper salt to yield a brominated intermediate, which upon hydrolysis or rearrangement could lead to the desired bromoketone structure.

The general features of the Meerwein arylation include its simple procedure and the use of readily prepared aryldiazonium halides. stackexchange.com The yield of the Meerwein arylation can be influenced by the electronic nature of the substituents on the aromatic ring of the diazonium salt. stackexchange.com Generally, the presence of electron-withdrawing groups on the aromatic ring tends to increase the yield of the arylation product. stackexchange.comlumenlearning.com In the case of 3-bromobenzenediazonium salt, the bromo substituent is electron-withdrawing, which would be favorable for the reaction.

A modern variation of this reaction is the photocatalytic Meerwein arylation, which can be carried out under mild conditions using visible light and a photoredox catalyst. nih.gov This approach avoids the use of stoichiometric copper salts and can lead to improved yields and functional group tolerance. nih.govd-nb.info

Table 1: Hypothetical Meerwein Reaction Conditions for Bromoketone Precursor Synthesis

| Entry | Alkene Substrate | Aryl Diazonium Salt | Catalyst (mol%) | Solvent | Temperature (°C) | Plausible Product |

|---|---|---|---|---|---|---|

| 1 | 5-Hexenenitrile | 3-Bromobenzenediazonium bromide | CuBr (15) | Acetone/Water | 25 | 5-Bromo-6-(3-bromophenyl)hexanenitrile |

| 2 | 5-Hexenenitrile | 3-Bromobenzenediazonium tetrafluoroborate | Cu(OAc)2 (10) | Acetonitrile | 0-5 | 5-Bromo-6-(3-bromophenyl)hexanenitrile |

This table is illustrative and presents plausible conditions based on general knowledge of the Meerwein reaction.

Multicomponent and Cascade Reactions in the Synthesis of this compound

Multicomponent reactions (MCRs) and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, or through a sequence of intramolecular reactions initiated by a single event, respectively. acs.orgnih.gov These approaches are characterized by their high atom economy, operational simplicity, and potential to rapidly generate molecular diversity.

While a specific multicomponent or cascade reaction for the direct synthesis of this compound is not prominently described in the literature, one can conceptualize such a pathway. A hypothetical cascade reaction could be designed to form the keto-nitrile backbone and introduce the bromophenyl group in a single pot. For instance, a reaction could be initiated by a Michael addition of a nucleophile to an acceptor, followed by an intramolecular cyclization and ring-opening sequence.

For example, a cascade reaction could be envisioned starting from simpler, readily available precursors. A possible sequence could involve the reaction of 3-bromobenzaldehyde, a five-carbon nitrile-containing nucleophile, and an oxidizing agent in a one-pot process catalyzed by a suitable transition metal. acs.orgrsc.org The reaction would proceed through a series of steps, such as a Knoevenagel condensation, followed by a cyclization and an oxidative ring-opening to furnish the final product. The development of such a cascade process would offer significant advantages in terms of efficiency and sustainability.

Catalytic Systems in the Synthesis of this compound

The synthesis of this compound can be effectively achieved using various catalytic systems. Two prominent catalytic methods applicable to the synthesis of this molecule are Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is a direct method for introducing an acyl group onto an aromatic ring. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, a plausible approach is the Friedel-Crafts acylation of bromobenzene with 6-oxohexanenoyl chloride or a related acylating agent. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). wikipedia.orgrsc.org The Lewis acid activates the acylating agent, facilitating the electrophilic attack on the bromobenzene ring. Due to the deactivating nature of the bromo substituent, harsher reaction conditions may be required. Modern advancements in Friedel-Crafts chemistry include the use of more environmentally friendly and recyclable solid acid catalysts. chemijournal.commdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. mdpi.com This reaction could be employed to synthesize this compound by coupling a 3-bromophenylboronic acid with a suitable 6-halo-6-oxohexanenitrile derivative, or conversely, by coupling a boronic acid derivative of 6-oxohexanenitrile with a 1,3-dihalobenzene. The reaction is catalyzed by a palladium complex, typically with a phosphine ligand, in the presence of a base. researchgate.netmdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. researchgate.netresearchgate.net The versatility of the Suzuki-Miyaura reaction allows for a wide range of functional groups to be tolerated. acs.orgacs.org

Table 2: Comparison of Potential Catalytic Systems

| Catalytic Method | Substrates | Catalyst Examples | Advantages | Challenges |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Bromobenzene, 6-Oxohexanenoyl chloride | AlCl₃, FeCl₃, Solid acids (e.g., zeolites) | Direct C-C bond formation, readily available starting materials. | Requires stoichiometric amounts of Lewis acid, potential for side reactions, harsh conditions. |

Optimization Strategies for Reaction Conditions and Process Efficiency

Optimizing reaction conditions is a critical step in developing an efficient and scalable synthesis. For the synthesis of this compound, several parameters can be adjusted to maximize the yield and purity of the product while minimizing waste and cost.

In a Friedel-Crafts acylation , key parameters to optimize include the choice and amount of Lewis acid catalyst, the reaction temperature, and the reaction time. chemijournal.comresearchgate.net For instance, screening different Lewis acids can identify a catalyst that provides the best balance between reactivity and selectivity. The amount of catalyst is also crucial; while stoichiometric amounts are often required, in some cases, catalytic amounts of a milder Lewis acid can be effective, particularly with activated aromatic substrates. wikipedia.org Temperature control is important to prevent side reactions such as polyacylation or decomposition of starting materials.

For a Suzuki-Miyaura cross-coupling reaction , optimization would focus on the palladium catalyst system (precatalyst and ligand), the base, the solvent, and the temperature. researchgate.netresearchgate.net The choice of ligand can significantly impact the efficiency of the catalytic cycle. A variety of phosphine-based ligands are available, each with different steric and electronic properties. The base plays a critical role in the transmetalation step, and its strength and solubility can affect the reaction rate and yield. The solvent system must be able to dissolve the reactants and the catalyst and is often a mixture of an organic solvent and water.

Below are illustrative tables showing how reaction conditions could be optimized for the synthesis of this compound via Friedel-Crafts acylation and Suzuki-Miyaura coupling.

Table 3: Illustrative Optimization of Friedel-Crafts Acylation Conditions

| Entry | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.2) | Dichloromethane | 0 to 25 | 4 | 65 |

| 2 | AlCl₃ (1.2) | 1,2-Dichloroethane | 50 | 2 | 75 |

| 3 | FeCl₃ (1.2) | 1,2-Dichloroethane | 80 | 6 | 70 |

| 4 | AlCl₃ (1.0) | 1,2-Dichloroethane | 50 | 2 | 72 |

This data is hypothetical and for illustrative purposes to show an optimization process.

Table 4: Illustrative Optimization of Suzuki-Miyaura Coupling Conditions | Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | |---|---|---|---|---|---| | 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 70 | | 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 85 | | 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 90 | | 4 | Pd/C (5) | - | K₂CO₃ | Ethanol/H₂O | 80 | 78 | | 5 | PdCl₂(dppf) (1) | - | Cs₂CO₃ | DMF | 100 | 88 |

This data is hypothetical and for illustrative purposes to show an optimization process.

By systematically varying these parameters, an optimal set of conditions can be identified to provide an efficient, cost-effective, and scalable process for the synthesis of this compound.

Reactivity and Reaction Mechanisms of 6 3 Bromophenyl 6 Oxohexanenitrile

Reactivity of the Nitrile Functional Group

The nitrile group is a versatile functional group in organic synthesis, characterized by a polarized carbon-nitrogen triple bond that renders the carbon atom electrophilic. This allows it to undergo a variety of transformations.

The hydrolysis of the nitrile group in 6-(3-bromophenyl)-6-oxohexanenitrile can proceed under either acidic or basic conditions to ultimately yield a carboxylic acid. The reaction typically proceeds through an intermediate amide.

Under acid-catalyzed conditions , the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. A molecule of water can then act as a nucleophile, attacking the carbon. Subsequent proton transfer and tautomerization lead to the formation of an amide intermediate, 6-(3-bromophenyl)-6-oxohexanamide. Further hydrolysis of this amide, under the same acidic conditions, will yield 6-(3-bromophenyl)-6-oxohexanoic acid and an ammonium (B1175870) salt.

In base-catalyzed hydrolysis , a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming a hydroxy imine anion. Protonation by water gives a hydroxy imine, which tautomerizes to the amide. This amide can then be further hydrolyzed under basic conditions to the corresponding carboxylate salt, which upon acidic workup, provides 6-(3-bromophenyl)-6-oxohexanoic acid.

For γ-ketonitriles, the hydrolysis can sometimes be followed by intramolecular cyclization. thieme-connect.com For instance, if the ketone is first reduced to a hydroxyl group, the resulting γ-hydroxynitrile can undergo hydrolysis and subsequent intramolecular esterification to form a γ-lactone. thieme-connect.comresearchgate.net

Table 1: Products of Hydrolysis of this compound

| Reaction Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Acidic (e.g., H₃O⁺, heat) | 6-(3-Bromophenyl)-6-oxohexanamide | 6-(3-Bromophenyl)-6-oxohexanoic Acid |

The nitrile group can be reduced to a primary amine, 7-amino-1-(3-bromophenyl)heptan-1-one. This transformation requires potent reducing agents. The presence of the ketone group in this compound introduces the challenge of chemoselectivity.

Common reagents for the reduction of nitriles to primary amines include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. LiAlH₄ is a powerful reducing agent that will readily reduce both the nitrile and the ketone group. Therefore, treatment of this compound with LiAlH₄ would be expected to yield 7-amino-1-(3-bromophenyl)heptan-1-ol.

To achieve selective reduction of the nitrile group while leaving the ketone intact, milder or more specialized reagents and conditions are necessary. Catalytic hydrogenation over catalysts like Raney nickel or rhodium can sometimes be tuned to selectively reduce nitriles in the presence of other functional groups, although ketones are also susceptible to reduction under these conditions. The choice of catalyst, solvent, and reaction conditions is crucial for achieving the desired selectivity. Another approach involves the use of sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst, which has been shown to be effective for nitrile reduction. It is possible that under carefully controlled conditions, this system could favor the reduction of the nitrile over the ketone.

Conversely, selective reduction of the ketone in the presence of the nitrile is also a synthetic challenge. Ammonia borane (B79455) in water has been shown to selectively reduce ketones over nitriles. rsc.org

Table 2: Potential Reduction Products of this compound

| Reducing Agent | Expected Major Product |

|---|---|

| LiAlH₄ | 7-Amino-1-(3-bromophenyl)heptan-1-ol |

| NaBH₄/CoCl₂ | 7-Amino-1-(3-bromophenyl)heptan-1-one (potential for over-reduction) |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | 7-Amino-1-(3-bromophenyl)heptan-1-ol |

The electrophilic carbon of the nitrile group in this compound is susceptible to attack by various nucleophiles. In a molecule containing both a ketone and a nitrile, the relative reactivity of these two functional groups towards a given nucleophile is a key consideration. Generally, aldehydes are more reactive than ketones towards nucleophilic attack, due to both steric and electronic factors. csbsju.eduyoutube.com The nitrile group is generally less electrophilic than a ketone. Therefore, nucleophilic attack is more likely to occur at the ketone carbonyl carbon. ucalgary.ca

However, under specific conditions or with certain nucleophiles, reaction at the nitrile is possible. For instance, strong, non-basic nucleophiles might favor addition to the nitrile. Intramolecular nucleophilic additions are also a possibility. If a nucleophilic center is generated elsewhere in the molecule, it could potentially attack the nitrile carbon. For example, deprotonation of the α-carbon to the nitrile could lead to an intramolecular cyclization, a reaction known as the Thorpe-Ziegler reaction, which is typically applied to dinitriles to form cyclic ketones after hydrolysis. wikipedia.orgsynarchive.combuchler-gmbh.comchemeurope.comlscollege.ac.in

Cyano migration, particularly 1,3-migration, has been observed in certain molecular systems, often involving radical intermediates or unsaturated frameworks. mdpi.comresearchgate.netrsc.orgresearchgate.net For a saturated system like this compound, a thermal or base-catalyzed 1,3-cyano migration is not a commonly expected reaction pathway. Such migrations typically require specific structural features that facilitate the rearrangement, such as the presence of unsaturation or the ability to form stable intermediates. Radical-mediated 1,3-cyano migration has been reported in substituted 3-cyanopropyl radicals, suggesting that under radical conditions, a rearrangement involving the cyano group of this compound could be conceivable, although likely not a major pathway under standard ionic reaction conditions. rsc.org

The carbon-nitrogen triple bond of a nitrile can, in principle, participate in cycloaddition reactions. However, the nitrile group is generally a poor dipolarophile or dienophile in [3+2] and [4+2] cycloadditions, respectively. More commonly, nitriles are precursors to 1,3-dipoles like nitrile oxides, which readily undergo [3+2] cycloaddition reactions with alkenes and alkynes. tandfonline.comacs.orgwikipedia.orguchicago.edutandfonline.comnih.govarkat-usa.orgyoutube.com The direct cycloaddition of an unactivated nitrile with a dipole or diene is a rare event and typically requires high temperatures or specific activation of the nitrile group. Therefore, it is unlikely that the nitrile group in this compound would readily participate in cycloaddition reactions under standard conditions.

The reaction of biomolecules with xenobiotics is of significant interest in medicinal chemistry and toxicology. Cysteine, with its nucleophilic thiol group, is a common target for electrophilic compounds in biological systems. csbsju.edu In the context of this compound, both the ketone and the nitrile functionalities present potential sites for reaction with a cysteine model nucleophile.

The thiol group of cysteine can act as a nucleophile and attack the carbonyl carbon of the ketone, forming a hemithioacetal. This reaction is generally reversible. Additionally, cysteine can react with nitriles to form a thioimidate intermediate, which can subsequently cyclize or hydrolyze. nih.gov The reactivity of a nitrile towards cysteine is highly dependent on the electronic nature of the molecule. Nitriles activated by electron-withdrawing groups are more susceptible to nucleophilic attack. nih.govmdpi.com Given the aliphatic nature of the carbon chain separating the nitrile from the electron-withdrawing bromophenyl group, the nitrile in this compound is relatively unactivated. Therefore, a reaction with cysteine at the nitrile carbon would be expected to be slow. In contrast, reactions of cysteine with aldehydes and ketones to form thiazolidine (B150603) derivatives are well-documented. researchgate.net It is plausible that the ketone group would be the more reactive site for a nucleophilic attack by cysteine. researchgate.netresearchgate.net There are also studies on the biomimetic reduction of ketones by the disulfide radical anion of cysteine, suggesting another possible interaction pathway under specific redox conditions. mdpi.comresearchgate.netproquest.comnih.gov

Reactivity of the Ketone Functional Group

The ketone group, characterized by a carbonyl (C=O) function bonded to a bromophenyl ring and an aliphatic nitrile chain, is a hub of reactivity. The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom, making it a prime target for nucleophiles. libretexts.orgmasterorganicchemistry.com Additionally, the protons on the carbon atom adjacent to the carbonyl (the α-carbon) are acidic and can be removed by a base to form a nucleophilic enolate. masterorganicchemistry.com

One of the most fundamental reactions of ketones is nucleophilic addition. youtube.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub Subsequent protonation yields an alcohol. pressbooks.pub The reactivity of the ketone in this compound is influenced by both steric and electronic factors. Compared to aldehydes, ketones are generally less reactive due to greater steric hindrance from the two attached R-groups, which impedes the approach of the nucleophile. libretexts.org

Common nucleophilic addition reactions applicable to this compound include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) would lead to the formation of a tertiary alcohol.

Hydride Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, 6-(3-bromophenyl)-6-hydroxyhexanenitrile. youtube.com

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) would result in the formation of a cyanohydrin.

The general mechanism involves the nucleophile approaching the carbonyl carbon, breaking the C=O π-bond, and forming a new C-Nu bond. The resulting intermediate is a tetrahedral alkoxide which is then protonated. libretexts.orgyoutube.com

The protons on the carbon atom adjacent to the carbonyl group (C5 in the hexanenitrile (B147006) chain) are acidic (pKa ≈ 19-20 for typical ketones) and can be abstracted by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. masterorganicchemistry.comyoutube.com This enolate is a resonance-stabilized species with negative charge delocalized between the α-carbon and the oxygen atom, making it an excellent nucleophile. masterorganicchemistry.comwikipedia.org

This enolate can participate in various alpha-substitution reactions:

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. youtube.com For instance, reaction with methyl iodide would yield 5-methyl-6-(3-bromophenyl)-6-oxohexanenitrile.

Aldol Addition: The enolate can add to the carbonyl group of another molecule (like an aldehyde or another ketone) to form a β-hydroxy ketone.

The formation of the enolate is a critical step. The choice of base and reaction conditions can influence which α-proton is removed if there are multiple possibilities, though in this specific molecule, only the protons at C5 are adjacent to the ketone. wikipedia.org

The reduction of the prochiral ketone in this compound to a chiral secondary alcohol can be achieved with high enantioselectivity using various catalytic methods. wikipedia.org These methods are crucial for synthesizing optically active compounds.

Common approaches include:

Catalytic Hydrogenation: Using chiral catalysts, such as those based on ruthenium-BINAP complexes developed by Noyori, allows for the asymmetric hydrogenation of the ketone to produce one enantiomer of the alcohol in high excess.

Chiral Borane Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst, an oxazaborolidine, are highly effective for the enantioselective reduction of ketones using borane as the stoichiometric reductant. wikipedia.org The catalyst coordinates to both the borane and the ketone, creating a structured transition state that directs the hydride delivery to one face of the carbonyl.

Transfer Hydrogenation: This method uses a hydrogen source like isopropanol (B130326) or formic acid in the presence of a chiral transition metal catalyst.

The predictability of these reactions allows for the targeted synthesis of either the (R) or (S) alcohol. For aryl alkyl ketones, high enantiomeric excess (ee) values are commonly reported.

| Method | Typical Catalyst/Reagent | Typical Reductant | Expected Outcome | Reported Enantiomeric Excess (ee) for Analogous Ketones |

|---|---|---|---|---|

| Asymmetric Hydrogenation | (R)-Ru(OAc)₂-BINAP | H₂ | (R)-Alcohol | >95% |

| CBS Reduction | (S)-CBS Catalyst | BH₃·THF | (R)-Alcohol | >98% |

| Asymmetric Transfer Hydrogenation | (R,R)-RuCl(p-cymene)(TsDPEN) | HCOOH/Et₃N | (R)-Alcohol | >97% |

While ketones themselves are generally resistant to oxidation without carbon-carbon bond cleavage, they can undergo specific oxidative transformations. The most relevant for this structure is the Baeyer-Villiger oxidation. wikipedia.org This reaction converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgpw.live

The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.com The mechanism involves the nucleophilic attack of the peroxyacid on the protonated carbonyl, followed by a rearrangement step. pw.live The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl. For alkyl aryl ketones, the aryl group generally has a higher migratory aptitude than the primary alkyl chain. pw.live

Therefore, the Baeyer-Villiger oxidation of this compound would be expected to yield 3-bromophenyl 5-cyanopentanoate.

Migratory Aptitude Order: H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl chemistrysteps.com

The carbonyl-ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a carbonyl compound (the "enophile"). acs.org In an intramolecular context, this reaction can be used to form cyclic alcohols. For this compound to participate as an enophile, it would require reaction with an external ene component.

The reaction can be promoted thermally or by using Lewis acids. acs.org Lewis acid catalysis significantly accelerates the reaction by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic. acs.org However, compared to aldehydes, ketones are generally less reactive enophiles, and the reaction can sometimes be reversible. researchgate.netrsc.org

Reactivity of the Organobromine Moiety

The bromine atom attached to the phenyl ring provides a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. wikipedia.org The carbon-bromine bond can undergo oxidative addition to a low-valent metal catalyst (commonly palladium), initiating a catalytic cycle. youtube.com

Prominent reactions involving the organobromine moiety include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.org This is a powerful method for forming biaryl compounds or attaching alkyl, alkenyl, or alkynyl groups to the aromatic ring.

Heck Coupling: This reaction forms a new carbon-carbon bond between the aryl bromide and an alkene, catalyzed by a palladium complex.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine.

Stille Coupling: This reaction couples the aryl bromide with an organostannane reagent in the presence of a palladium catalyst. youtube.com

These reactions are generally high-yielding and tolerant of a wide range of functional groups, including the ketone and nitrile present in the molecule.

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl-R |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand | Aryl-Alkenyl |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-Alkynyl |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand, Base | Aryl-NR₂ |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Aryl-R |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the aryl bromide moiety of this compound makes it an ideal substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. For this compound, a Suzuki-Miyaura reaction would typically involve its reaction with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The catalytic cycle is understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.

The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction. Electron-rich and sterically demanding ligands often enhance the efficiency of the catalyst.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. Similar to the Suzuki-Miyaura coupling, it proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A key advantage of Stille coupling is the stability and tolerance of organostannanes to a wide range of functional groups. However, a significant drawback is the toxicity of the tin reagents.

The general mechanism for both Suzuki-Miyaura and Stille couplings with this compound would involve the initial oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the organoboron or organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Hypothetical Reaction Parameters for Cross-Coupling of this compound:

| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | PPh₃, AsPh₃ |

| Coupling Partner | Arylboronic acid, Alkylboronic ester | Aryl-, Alkenyl-, Alkynylstannane |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Not always required |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Toluene, Dioxane, DMF |

| Temperature | Room Temperature to 120 °C | Room Temperature to 100 °C |

This table represents typical conditions for these reactions and would require empirical optimization for the specific substrate.

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group.

In the case of this compound, the bromo substituent is in the meta position relative to the oxohexanenitrile side chain. The ketone and nitrile groups are electron-withdrawing; however, their activating effect for an SNAr reaction at the C-Br bond is significantly diminished due to their meta-positioning. Resonance stabilization of the intermediate Meisenheimer complex, which is crucial for the SNAr mechanism, is not effective when the activating groups are meta to the leaving group. Therefore, this compound is expected to be relatively unreactive towards traditional SNAr reactions under standard conditions. Forcing conditions, such as high temperatures and very strong nucleophiles, might lead to some reaction, but competing side reactions would be likely.

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of multiple functional groups in this compound raises questions of chemoselectivity and regioselectivity.

Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the C-Br bond is the most likely site of reaction. The ketone and nitrile functionalities are generally stable under the conditions typically employed for Suzuki-Miyaura and Stille couplings. This high chemoselectivity is a hallmark of these reactions, allowing for the selective functionalization of the aryl bromide in the presence of other groups.

Regioselectivity: The bromine atom is at the 3-position of the phenyl ring, meaning that any cross-coupling reaction will occur at this specific position, leading to a single constitutional isomer of the product. In hypothetical reactions on a poly-halogenated analog, the relative reactivity of different halogens would dictate the regioselectivity, often following the order I > Br > Cl.

Stereochemical Outcomes and Control in Reactions of this compound

The reactions discussed primarily involve the aromatic portion of the molecule, which is achiral. The oxohexanenitrile side chain contains a prochiral ketone. If a reaction were to involve this ketone, for example, a reduction or an addition of a nucleophile, a new stereocenter would be created at the carbonyl carbon.

The stereochemical outcome of such a reaction would depend on the reagents and conditions used. Without a chiral influence, a racemic mixture of the two possible enantiomers would be expected. To achieve a stereoselective transformation, one would need to employ a chiral reducing agent, a chiral catalyst, or a chiral auxiliary.

For the cross-coupling reactions at the aromatic ring, since no new stereocenters are formed, stereochemistry is not a primary concern unless the incoming coupling partner is chiral. In such cases, the product would be a mixture of diastereomers if the original molecule was racemic, or a single enantiomer if it was enantiomerically pure. Atropisomerism could potentially arise if the newly introduced group and the oxohexanenitrile side chain are sufficiently bulky to hinder free rotation around the newly formed C-C bond, a phenomenon observed in some ortho-substituted biaryls. However, given the meta-substitution pattern, the formation of stable atropisomers is unlikely in this case.

Computational and Theoretical Investigations of 6 3 Bromophenyl 6 Oxohexanenitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to investigate the electronic structure of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic properties. A typical DFT study on 6-(3-Bromophenyl)-6-Oxohexanenitrile would involve the use of a functional, such as B3LYP, paired with a basis set, like 6-31G(d,p), to solve the Schrödinger equation in an approximate manner.

Prediction of Reaction Pathways and Transition States

A primary application of DFT is the elucidation of reaction mechanisms. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface can be mapped out. This allows for the identification of the most likely reaction pathways and the determination of activation energies, which are crucial for understanding reaction kinetics.

Analysis of Electronic Structure and Charge Distribution

Understanding the electronic structure is key to predicting a molecule's behavior. DFT calculations would provide a detailed picture of the electron density distribution within this compound. This analysis can reveal the locations of electron-rich and electron-poor regions, which are indicative of sites susceptible to nucleophilic or electrophilic attack, respectively. The presence of the bromine atom and the carbonyl and nitrile groups would significantly influence this charge distribution.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A critical aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap generally suggests a more reactive species. For this compound, the HOMO would likely be localized on the bromophenyl ring, while the LUMO might be associated with the carbonyl or nitrile groups.

| Orbital | Description | Potential Localization in this compound |

| HOMO | Highest Occupied Molecular Orbital | Likely on the electron-rich bromophenyl ring |

| LUMO | Lowest Unoccupied Molecular Orbital | Potentially centered on the electrophilic carbonyl or nitrile groups |

Spectroscopic Property Prediction and Validation

DFT calculations are also a powerful tool for predicting various spectroscopic properties. This includes infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By calculating vibrational frequencies, chemical shifts, and electronic transitions, computational spectra can be generated. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the interpretation of experimental results.

Molecular Dynamics Simulations and Conformational Landscape

While quantum chemical calculations are typically performed on static structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. For a flexible molecule like this compound, with its hexanenitrile (B147006) chain, MD simulations could be used to explore its conformational landscape. This would involve identifying the most stable conformers and the energy barriers between them, providing a more realistic picture of the molecule's behavior in different environments, such as in solution.

Elucidation of Structure-Reactivity Relationships through Computational Models

By combining the insights from quantum chemical calculations and molecular dynamics simulations, a comprehensive understanding of the structure-reactivity relationships for this compound could be developed. For example, by analyzing how changes in the molecular structure (e.g., substituting the bromine atom) affect the electronic properties and conformational preferences, computational models can predict how these modifications would influence the molecule's reactivity.

Development of Predictive Models for Chemical Behavior

The development of predictive models is a cornerstone of modern computational chemistry, enabling the estimation of a molecule's physicochemical properties and biological activity without the need for extensive laboratory experimentation. For a compound like this compound, these models can provide valuable insights into its reactivity, stability, and potential interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent class of predictive tools. These models correlate variations in the structural or physicochemical properties of a series of compounds with their biological activities. For this compound, a QSAR study would typically involve the generation of a dataset of structurally similar compounds with known activities. Molecular descriptors, which are numerical representations of a molecule's properties, would then be calculated for each compound. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, polar surface area).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, shape indices).

By applying statistical methods such as multiple linear regression or machine learning algorithms, a mathematical relationship between these descriptors and the observed activity can be established. This model can then be used to predict the activity of new or untested compounds, including this compound.

Another powerful predictive approach involves the use of molecular docking simulations. This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. By calculating the binding affinity and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can hypothesize about the compound's mechanism of action and its potential as a therapeutic agent.

Furthermore, Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties with high accuracy. These quantum mechanical methods can determine the optimized geometry, electronic structure, and vibrational frequencies of this compound. Key parameters that can be derived from DFT studies include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding a molecule's reactivity and its ability to participate in chemical reactions. The energy gap between HOMO and LUMO provides an indication of the molecule's stability.

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying regions that are electron-rich or electron-poor. This information is vital for predicting how the molecule will interact with other molecules.

Natural Bond Orbital (NBO) analysis: This method provides insights into the bonding and electronic delocalization within the molecule.

While specific data tables for this compound are not available in the current literature, the following table illustrates the types of data that would be generated in a typical computational study of a similar organic molecule.

| Computational Method | Predicted Property | Hypothetical Value for a Similar Molecule |

| DFT (B3LYP/6-31G) | HOMO Energy | -6.5 eV |

| DFT (B3LYP/6-31G) | LUMO Energy | -1.2 eV |

| DFT (B3LYP/6-31G) | HOMO-LUMO Gap | 5.3 eV |

| DFT (B3LYP/6-31G) | Dipole Moment | 3.2 D |

| QSAR | Predicted Biological Activity (pIC50) | 6.8 |

6 3 Bromophenyl 6 Oxohexanenitrile As a Key Synthetic Intermediate

Precursor for the Elaboration of Complex Organic Molecules

6-(3-Bromophenyl)-6-oxohexanenitrile serves as a valuable starting material for the construction of intricate molecular frameworks. Its bifunctional nature, possessing both a nitrile and an aryl ketone moiety, allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis.

Synthesis of Advanced Nitrile-Containing Architectures

The nitrile group in this compound is a key functional handle for the introduction of nitrogen-containing functionalities and for carbon-carbon bond formation. The robust nature of the nitrile group allows it to be carried through various synthetic steps without being readily metabolized. nih.gov This stability is advantageous in multi-step syntheses where functional group tolerance is crucial. nih.gov The presence of the nitrile also influences the electronic properties of the molecule and can act as a bioisostere for other functional groups, such as halogens, potentially improving interactions with biological targets. nih.gov

Synthesis of Substituted Aryl Ketone Derivatives

The aryl ketone portion of this compound provides a reactive site for modifications of the aromatic ring and the carbonyl group. The bromine atom on the phenyl ring is particularly significant as it enables a variety of cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents onto the aromatic core. This versatility is crucial for creating libraries of compounds with varied structures and properties, which is a common strategy in drug discovery.

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Aryl-substituted ketone |

| Sonogashira Coupling | Terminal alkyne, Palladium catalyst, Copper co-catalyst, Base | Alkynyl-substituted ketone |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | Amino-substituted ketone |

Utility in Heterocyclic Compound Synthesis

The unique combination of a ketone and a nitrile in a linear aliphatic chain makes this compound an ideal precursor for the synthesis of various heterocyclic compounds. These ring systems are prevalent in pharmaceuticals and other biologically active molecules.

Formation of Pyridine (B92270) Derivatives

Pyridine rings are fundamental components of numerous pharmaceuticals. researchgate.netbeilstein-journals.org The synthesis of substituted pyridines can be achieved through condensation reactions involving 1,5-dicarbonyl compounds or their synthetic equivalents. The ketone and nitrile functionalities within this compound can be chemically manipulated to generate such precursors, which then undergo cyclization to form the pyridine ring. For instance, the nitrile can be hydrolyzed to a carboxylic acid and the ketone can be involved in condensation reactions with a nitrogen source, such as ammonia, to construct the heterocyclic core.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles are another class of five-membered heterocyclic compounds with a wide range of biological activities. nih.govminia.edu.egnih.govdergipark.org.tr A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govatlantis-press.com The structure of this compound can be modified to generate a 1,3-dicarbonyl equivalent. For example, reaction at the carbon alpha to the nitrile can introduce a second carbonyl group, setting the stage for cyclization with hydrazine to yield a pyrazole derivative bearing the 3-bromophenyl substituent.

Strategic Integration into Multi-Step Synthetic Sequences and Total Synthesis

The functional group compatibility and reactivity of this compound make it a strategic component in multi-step synthetic sequences aimed at the total synthesis of complex natural products and pharmaceutical agents. medium.com Its ability to participate in reliable and high-yielding reactions is a significant advantage in lengthy synthetic campaigns.

Future Prospects for Synthetic Applications and Derivatization

The unique structural attributes of this compound position it as a compound with considerable potential for future synthetic applications and derivatization. The presence of the bromine atom, the ketone, and the nitrile group allows for a diverse range of chemical modifications, opening avenues for the creation of a wide array of novel molecules with potential applications in various fields of chemical science.

The bromine atom on the phenyl ring is a key functional handle for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce a variety of substituents at this position. This would allow for the synthesis of a library of derivatives with modified electronic and steric properties, which could be valuable for structure-activity relationship studies in medicinal chemistry.

The ketone functionality offers another site for derivatization. It can undergo a wide range of classical carbonyl chemistry reactions, including reduction to an alcohol, reductive amination to form amines, and reactions with Grignard or organolithium reagents to introduce new carbon-carbon bonds. These transformations could lead to the synthesis of chiral compounds and molecules with increased structural complexity.

Furthermore, the nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations provide access to a different set of functionalized derivatives, expanding the synthetic utility of the parent molecule. The nitrile group can also participate in cycloaddition reactions to form various heterocyclic rings, which are prevalent scaffolds in many biologically active compounds.

Looking ahead, the derivatization of this compound could lead to the discovery of new compounds with interesting biological activities or material properties. The exploration of its reactivity in multi-component reactions and cascade cyclizations could also unveil novel and efficient synthetic routes to complex molecular architectures. As the demand for new chemical entities continues to grow, versatile building blocks like this compound are expected to play an increasingly important role in the advancement of chemical synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3-Bromophenyl)-6-Oxohexanenitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step approach:

Friedel-Crafts acylation : React 3-bromobenzene with an acylating agent (e.g., hexanoyl chloride) in the presence of Lewis acids (AlCl₃ or FeCl₃) to introduce the ketone group .

Cyanation : Convert the resulting 6-(3-bromophenyl)-6-oxohexanoic acid derivative to the nitrile group using KCN or trimethylsilyl cyanide (TMSCN) under acidic conditions .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess acylating agent) and temperature (40–60°C for acylation) to improve yield. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the bromophenyl group (¹H NMR: aromatic protons at δ 7.2–7.8 ppm; ¹³C NMR: C-Br signal at ~120 ppm) and nitrile (¹³C NMR: ~115–120 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 293.01 for C₁₂H₁₁BrNO) .

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to ensure >95% purity .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane. Avoid protic solvents (e.g., water, alcohols) due to potential hydrolysis of the nitrile group .

- Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent degradation via light or moisture exposure .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The 3-bromophenyl group acts as an electrophilic partner in Pd-catalyzed couplings. Use Pd(PPh₃)₄ with arylboronic acids (1.2 equiv) in THF/H₂O (3:1) at 80°C.

- Contradictions : Competing nitrile group reactivity (e.g., hydrolysis under basic conditions) may reduce coupling efficiency. Mitigate by optimizing base (e.g., K₂CO₃ vs. Cs₂CO₃) and reaction time .

Q. What strategies are effective for analyzing biological activity, and how can false positives be minimized?

- Assay Design :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., FRET). Include negative controls (DMSO-only) to rule out solvent interference .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations. Validate via Western blotting for apoptosis markers (caspase-3 cleavage) .

- False Positives : Pre-filter compounds using computational docking (AutoDock Vina) to prioritize high-affinity candidates .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Case Study : A 2022 study of ethyl 4-(3-bromophenyl)-6-oxocyclohexene derivatives revealed a twisted conformation due to steric hindrance from the bromine atom. Compare with DFT-optimized structures (B3LYP/6-31G*) to validate experimental vs. theoretical bond angles .

- Data Conflict Resolution : If NMR data suggests planar geometry but crystallography shows distortion, re-examine solvent effects (e.g., DMSO-induced aggregation) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.